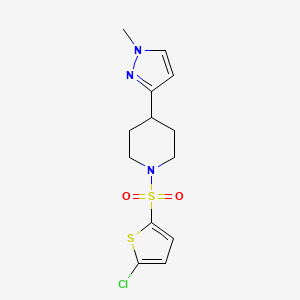

![molecular formula C16H18O3 B2438994 [2-(Benzyloxy)-3-ethoxyphenyl]methanol CAS No. 851630-50-7](/img/structure/B2438994.png)

[2-(Benzyloxy)-3-ethoxyphenyl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[2-(Benzyloxy)-3-ethoxyphenyl]methanol” is a unique chemical compound with the molecular formula C16H18O3 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “[2-(Benzyloxy)-3-ethoxyphenyl]methanol” is represented by the SMILES stringOCC1=CC=CC(OC)=C1OCC2=CC=CC=C2 and the InChI 1S/C15H16O3/c1-17-14-9-5-8-13(10-16)15(14)18-11-12-6-3-2-4-7-12/h2-9,16H,10-11H2,1H3 . Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack. Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Aplicaciones Científicas De Investigación

Photochemical Synthesis

- A study by Dalal et al. (2017) explored the photo-reorganization of certain compounds in methanol, leading to the formation of angular pentacyclic compounds. The presence of a benzyloxy group, similar to the one in [2-(Benzyloxy)-3-ethoxyphenyl]methanol, was found to significantly influence the yield of the dihydro products, demonstrating the importance of this group in photochemical reactions (Dalal et al., 2017).

Molecular Structure Analysis

- Rofouei et al. (2009) investigated a compound with a structure similar to [2-(Benzyloxy)-3-ethoxyphenyl]methanol, focusing on the intermolecular interactions and molecular structure, which can be relevant for understanding the behavior of [2-(Benzyloxy)-3-ethoxyphenyl]methanol in different chemical contexts (Rofouei et al., 2009).

Reactions in Organic Synthesis

- Hartenstein and Sicker (1993) described the use of ethyl 2-nitrophenyl oxalate in hydrogenation reactions in methanol, leading to the formation of various compounds. This kind of reaction mechanism can provide insights into how [2-(Benzyloxy)-3-ethoxyphenyl]methanol might behave under similar conditions (Hartenstein & Sicker, 1993).

Catalysis and Material Science

- Ghorbanloo and Alamooti (2017) conducted a study where they synthesized a complex in methanol, indicating the role methanol can play in the formation and behavior of complex materials. This can be related to the application of [2-(Benzyloxy)-3-ethoxyphenyl]methanol in material science and catalysis (Ghorbanloo & Alamooti, 2017).

Chemical Kinetics and Reaction Mechanisms

- Clennan and Greer (1996) explored the photooxidative behavior of diethyl sulfide in benzene alcohol mixtures, which includes methanol. This research provides insights into the kinetics and mechanisms of reactions involving alcohol solvents, relevant for understanding the behavior of [2-(Benzyloxy)-3-ethoxyphenyl]methanol (Clennan & Greer, 1996).

Methanol as a Solvent in Chemical Reactions

- Barthos et al. (2007) studied the role of methanol in the aromatization of methanol and methylation of benzene over catalysts. This demonstrates the significance of methanol as a solvent in facilitating various chemical reactions, which can be extrapolated to understand the applications of [2-(Benzyloxy)-3-ethoxyphenyl]methanol (Barthos et al., 2007).

Propiedades

IUPAC Name |

(3-ethoxy-2-phenylmethoxyphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-2-18-15-10-6-9-14(11-17)16(15)19-12-13-7-4-3-5-8-13/h3-10,17H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSSYQQGMMJMGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1OCC2=CC=CC=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Benzyloxy)-3-ethoxyphenyl]methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

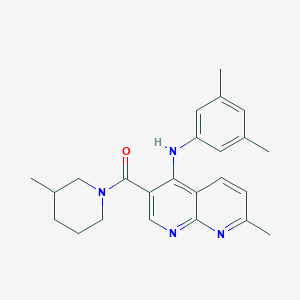

![Methyl {[6-amino-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2438911.png)

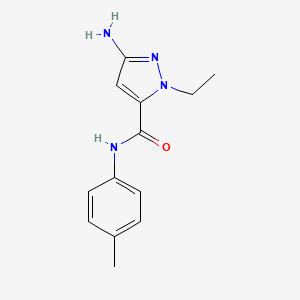

![2-(2-chlorophenyl)-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2438912.png)

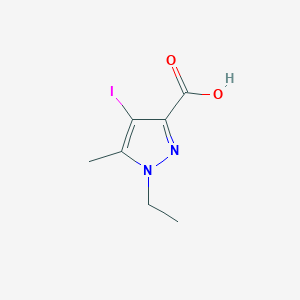

![6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2438913.png)

![(3-fluoro-4-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2438918.png)

![2-[4-(dimethylamino)phenyl]-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/no-structure.png)

![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2438927.png)

![N-[4-(diethylsulfamoyl)phenyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2438928.png)

![N,N-Diethyl-4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxamide](/img/structure/B2438930.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one](/img/structure/B2438934.png)